4-Mercaptohydrocinnamic Acid
Overview
Description
4-Mercaptohydrocinnamic Acid, also known as 3-(4-Mercaptophenyl)propionic Acid, is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propionic acid moiety. It appears as a white to light yellow powder or crystal and is sensitive to air and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptohydrocinnamic Acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzyl bromide with thiourea to form 4-mercaptobenzyl bromide, which is then subjected to a nucleophilic substitution reaction with malonic acid in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the mercapto group and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptohydrocinnamic Acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-Mercaptohydrocinnamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-Mercaptohydrocinnamic Acid involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
4-Mercaptobenzoic Acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.
4-Mercaptophenylacetic Acid: Similar structure but with a phenylacetic acid moiety instead of a propionic acid moiety.
Uniqueness: 4-Mercaptohydrocinnamic Acid is unique due to its specific combination of a mercapto group and a propionic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(4-sulfanylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPHBFLHAJVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342211 | |
Record name | 4-Mercaptohydrocinnamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63545-55-1 | |
Record name | 3-(4-Mercaptophenyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63545-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptohydrocinnamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Mercaptohydrocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Mercaptohydrocinnamic acid be used in biosensing applications?
A1: this compound can be utilized in conjunction with terahertz metamaterials for biosensing applications. [] These metamaterials, typically fabricated on silicon substrates with metallic array structures, exhibit unique electromagnetic properties and strong resonance at terahertz frequencies. When this compound is introduced to the metamaterial surface, it alters the dielectric environment, causing a measurable shift in the resonance frequency and a decrease in transmission. [] This sensitivity to changes in the dielectric environment makes this system suitable for detecting and quantifying this compound at various concentrations. []
Q2: How does the pKa of a thiol affect its reactivity with maleimides, and how does this relate to this compound?
A2: The pKa of a thiol significantly impacts its reactivity with maleimides, influencing both the kinetics and extent of reactions like the retro Michael-type addition and thiol exchange. [] this compound, with a pKa of 7.0, exhibits a slower rate of exchange compared to thiols with lower pKa values, like 4-Mercaptophenylacetic acid (pKa 6.6). [] This difference in reactivity highlights the importance of considering thiol pKa when designing systems for controlled drug delivery based on the degradation of thiol-maleimide conjugates. [] For instance, a higher pKa thiol like this compound could be strategically employed to achieve slower release profiles.
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